molecular formula C24H21N3O5 B2988365 3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-26-3

3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

货号: B2988365
CAS 编号: 892260-26-3
分子量: 431.448
InChI 键: DNDDDXFNBDSSKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic tetrahydroquinazoline derivative characterized by a fused bicyclic core with two ketone groups at positions 2 and 4. The molecule features a 2-methoxyethyl substituent at position 3 and a 4-phenoxyphenyl carboxamide group at position 5. The molecular formula is inferred as C₂₄H₂₁N₃O₅ (molecular weight ≈ 431.45 g/mol), derived by removing the chlorine atom from its closely related analog in .

属性

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-31-14-13-27-23(29)20-12-7-16(15-21(20)26-24(27)30)22(28)25-17-8-10-19(11-9-17)32-18-5-3-2-4-6-18/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDDXFNBDSSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, synthesizing data from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H21_{21}N3_{3}O5_{5}
  • Molecular Weight : 431.4 g/mol
  • CAS Number : 892260-26-3
PropertyValue
Molecular FormulaC24_{24}H21_{21}N3_{3}O5_{5}
Molecular Weight431.4 g/mol
CAS Number892260-26-3

Biological Activity

The biological activity of this compound has been evaluated in various studies, showing promise in multiple therapeutic areas:

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit antitumor effects by inhibiting specific cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest. For instance, a study demonstrated that derivatives of quinazoline compounds can induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Preliminary findings suggest that the compound may possess anti-inflammatory properties. It appears to modulate the release of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antitumor Studies : A study involving a series of quinazoline derivatives indicated that modifications at specific positions significantly enhanced their anticancer potency against breast cancer cell lines .
  • Antimicrobial Testing : Another investigation tested the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
  • Inflammation Models : In animal models, administration of the compound resulted in reduced edema and inflammatory markers in tissues subjected to inflammatory stimuli .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of dioxo and carboxamide groups may interact with key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The phenoxy group may enhance binding to specific receptors related to cell signaling pathways.

相似化合物的比较

Substituent Effects on Lipophilicity and Bioavailability

  • Target vs.
  • Nitro and Chloro Substituents (): The 3-nitrobenzyl and 2-chlorobenzyl groups in Compound 6 introduce strong electron-withdrawing effects, which may stabilize the molecule but increase metabolic susceptibility compared to the target’s methoxyethyl and phenoxy groups .

Electronic and Steric Influences

  • Methoxyethyl vs.
  • Phenoxy vs. Chlorophenoxy (): The absence of chlorine in the target’s phenoxy group reduces steric hindrance and electron-withdrawing effects, which may favor π-π stacking interactions in aromatic binding regions .

Functional Group Diversity

  • Amino-Oxoethyl Substituent (): Compound 2’s 2-[(4-ethylphenyl)amino]-2-oxoethyl group introduces hydrogen-bonding capacity, which is absent in the target. This could enhance target affinity but may also increase metabolic degradation risks .

Limitations in Available Data

No biological activity or pharmacokinetic data (e.g., IC₅₀, solubility, stability) are provided in the evidence for the target or its analogs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted anthranilic acid derivatives with urea or thiourea analogs to form the quinazoline core. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline intermediates, single-crystal X-ray diffraction (e.g., as in , where R factor = 0.058) provides unambiguous structural confirmation. Purification via column chromatography with gradients of ethyl acetate/hexane is advised, followed by HPLC to assess purity (>95% recommended) .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity levels should be conducted using accelerated degradation protocols (e.g., ICH Q1A guidelines). Monitor degradation via UV-Vis spectroscopy (for absorbance shifts) and TLC/HPLC for byproduct detection. Store the compound in amber vials under inert gas (argon/nitrogen) to prevent oxidation, and avoid exposure to moisture using desiccants. Safety protocols (e.g., P201, P210 in ) must be followed to mitigate fire/explosion risks .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups).
  • NMR Spectroscopy : Assign methoxyethyl (δ ~3.2–3.5 ppm) and phenoxyphenyl (δ ~6.8–7.5 ppm) protons.
  • X-ray Crystallography : Resolve stereochemical ambiguities (as demonstrated in for similar heterocycles).
  • Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% of theoretical values. Cross-reference with PubChem data for analogous compounds (e.g., InChIKey validation in ) .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

  • Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., ICReDD’s approach in ). Software like Gaussian or ORCA can calculate activation energies, while machine learning algorithms (e.g., neural networks) predict optimal solvent/base combinations. Validate simulations with experimental yields and selectivity data. For example, reaction path searches using quantum chemical calculations () reduce trial-and-error by 30–50% .

Q. What strategies address discrepancies between computational predictions and experimental outcomes in synthesis?

  • Methodological Answer :

  • Sensitivity Analysis : Identify variables (e.g., temperature, catalyst loading) causing deviations using design-of-experiments (DoE) software.
  • In Situ Monitoring : Employ Raman spectroscopy or reactor calorimetry to track intermediate formation in real time.
  • Feedback Loops : Integrate experimental data into computational models (e.g., Bayesian optimization) to refine predictions iteratively (as in ’s “chemical reaction design” framework) .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
  • Metabolomics : Apply LC-MS/MS to identify metabolic intermediates in cell cultures. Cross-validate with CRISPR-Cas9 knockout models to confirm target relevance. Reference structural analogs in to hypothesize bioactivity .

Q. What advanced separation techniques improve purity for sensitive applications?

  • Methodological Answer :

  • Preparative SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) with CO2/ethanol gradients.
  • Membrane Technologies : Employ nanofiltration (MWCO 200–300 Da) to remove low-MW impurities (, RDF2050104).
  • Crystallization Engineering : Optimize solvent-antisolvent ratios via Pareto front analysis to maximize yield and purity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

  • Methodological Answer : Follow P102 (child safety) and P210 (fire prevention) guidelines ( ). Use explosion-proof fume hoods for reactions involving azide or peroxide-forming reagents. Conduct HAZOP studies to identify risks (e.g., exothermic decomposition). Equip labs with FT-IR gas analyzers to detect volatile byproducts .

Data Management and Reproducibility

Q. How can AI-driven tools enhance reproducibility in multi-step syntheses?

  • Methodological Answer : Deploy platforms like COMSOL Multiphysics ( ) for virtual reaction optimization. Use ELNs (Electronic Lab Notebooks) with blockchain timestamps to track procedural deviations. Implement FAIR data principles to ensure metadata (e.g., solvent lot numbers, humidity) is machine-readable and reusable .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。